molecular formula C9H12O4S B1347326 2-Hydroxyethyl 4-methylbenzenesulfonate CAS No. 42772-85-0

2-Hydroxyethyl 4-methylbenzenesulfonate

Cat. No.: B1347326
CAS No.: 42772-85-0
M. Wt: 216.26 g/mol
InChI Key: DZVSAHOHDQUFMZ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C9H12O4S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a hydroxyethyl group attached to a 4-methylbenzenesulfonate moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxyethyl 4-methylbenzenesulfonate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyethyl group can participate in nucleophilic substitution reactions, while the sulfonate group can act as an electrophilic center. These properties make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Hydroxyethyl 4-hydroxybenzoate: Similar in structure but with a hydroxybenzoate group instead of a methylbenzenesulfonate group.

    2-Methoxyethyl 4-methylbenzenesulfonate: Contains a methoxyethyl group instead of a hydroxyethyl group.

    2-Aminoethanaminium 4-methylbenzenesulfonate: Features an aminoethanaminium group instead of a hydroxyethyl group.

Uniqueness: 2-Hydroxyethyl 4-methylbenzenesulfonate is unique due to its specific combination of a hydroxyethyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and makes it suitable for a wide range of chemical transformations .

Properties

IUPAC Name

2-hydroxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVSAHOHDQUFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73342-22-0
Record name Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-hydroxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=73342-22-0
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DSSTOX Substance ID

DTXSID20290168
Record name 2-hydroxyethyl 4-methylbenzenesulfonate
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Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42772-85-0
Record name Ethylene glycol monotosylate
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Record name NSC67174
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Record name 2-hydroxyethyl 4-methylbenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-methylbenzenesulfonyl)oxy]ethan-1-ol
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Record name Ethylene glycol monotosylate
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Synthesis routes and methods

Procedure details

621 mg (corresponding to 10.0 mmol) of ethylene glycol was dissolved in 100 mL of methylene chloride. To this solution under an ice bath, 3.49 g (corresponding to 15.0 mmol) of silver oxide, 350 mg (corresponding to 2.1 mmol) of potassium iodide and 2.10 g (corresponding to 11.0 mmol) of p-toluenesulfonylchloride were added. The resulting mixture was stirred at 0° C. for 2 hours. Insoluble matters were filtered out of the reaction mixture, and were washed with ethyl acetate. The washings were combined with the filtrate, and the mixture was concentrated. The resulting crude product was purified by flash silica gel column chromatography (elution solvent: hexane/ethyl acetate=1/1) to obtain 643 mg (corresponding to 2.97 mmol) of 2-hydroxyethyl-p-toluenesulfonate (FIG. 1-3, Step 3).
Quantity
621 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.49 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical method was used to quantify 2-hydroxyethyl 4-methylbenzenesulfonate in doxofylline samples?

A1: The research utilized a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the simultaneous and trace-level quantification of this compound and three other potential genotoxic impurities in both doxofylline drug substance and tablets. [] You can find more details about the method in the paper published in Semantic Scholar: .

Q2: Why is the presence of this compound in doxofylline a concern?

A2: The research highlights that this compound is considered a potential genotoxic impurity (PGI). [] Genotoxic substances can interact with DNA and potentially cause mutations, leading to concerns about carcinogenicity and other adverse health effects. The presence of such impurities in pharmaceuticals like doxofylline needs to be carefully controlled and minimized to ensure patient safety.

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